N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide
Description
This compound features a quinoline core substituted with a hydroxy group at position 4, a methyl group at position 2, and a carboxamide moiety at position 4. The thiadiazole ring is linked via an ylidene group, with a 5-ethyl substituent on the thiadiazole (Fig. 1).
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-methyl-4-oxo-1H-quinoline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-3-13-18-19-15(22-13)17-14(21)9-4-5-11-10(7-9)12(20)6-8(2)16-11/h4-7H,3H2,1-2H3,(H,16,20)(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSIKCRAYUQBTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-hydroxy-2-methylquinoline-6-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on available research findings.
Structural Overview
The compound is characterized by a quinoline core fused with a thiadiazole moiety. This structural diversity is believed to contribute to its biological activity. The molecular formula for this compound is with a molecular weight of 342.41 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit varying degrees of cytotoxicity against cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer).
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-[...]-4-hydroxy-2-methylquinoline | HepG2 | 18.79 | |
| N-[...]-4-hydroxy-2-methylquinoline | MCF-7 | 13.46 | |
| Doxorubicin | HepG2 | 8.55 | |
| Doxorubicin | MCF-7 | 11.94 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound shows promising activity comparable to established chemotherapeutics like doxorubicin.
Antimicrobial Activity
Thiadiazole derivatives have also been investigated for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit significant antimicrobial effects against various pathogens.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged based on structural analysis and docking studies:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in tumor progression and microbial survival.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including the mitochondrial pathway.
- Interference with DNA Synthesis : Some quinoline derivatives are known to interact with DNA, potentially disrupting replication and transcription processes in cancer cells.
Case Studies
A notable study evaluated the efficacy of various quinoline derivatives against multiple cancer cell lines, demonstrating that modifications to the quinoline structure significantly influenced biological activity. The presence of the thiadiazole ring was particularly noted for enhancing cytotoxicity in certain derivatives.
Case Study Summary:
A study involving a series of synthesized quinoline derivatives revealed that those containing thiadiazole structures exhibited IC50 values ranging from 10 µM to 30 µM against HepG2 and MCF-7 cell lines, indicating a strong correlation between structural features and anticancer efficacy .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include:
N-(1H-benzo[d]imidazol-2(3H)-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives (): These feature a sulfonamide-linked benzoimidazole-thiadiazole system with triazine substituents. Substituents such as fluorine, chlorine, methoxy, and benzyl groups modulate their antitumor activity, suggesting that electronic and steric properties critically influence bioactivity .
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): This compound demonstrates insecticidal and fungicidal activities, highlighting the role of aryl substituents (e.g., chlorophenyl, methylphenyl) in dictating target specificity .
N-(5-acetyl-3-aryl-1,3,4-thiadiazol-2(3H)-ylidene) derivatives (): These incorporate acetyl and aryl groups, with IR and NMR data confirming NH, CO, and C=N functionalities.
Table 1: Structural and Functional Comparison
Metabolic Stability and Reactivity
The target compound’s 5-ethyl group on the thiadiazole may reduce metabolic oxidation compared to methyl or sulfhydryl analogs. For instance, N-[3-methyl-5-sulfo-1,3,4-thiadiazol-2(3H)-ylidene]acetamide (MSO) () is an unstable sulfenic acid metabolite prone to auto-oxidation and glutathione-mediated recycling, forming a futile cycle. The ethyl substituent in the target compound could stabilize the thiadiazole ring, mitigating such pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
